molecular formula C16H16O B8563074 2-(2,2-diphenylethyl)oxirane CAS No. 54766-52-8

2-(2,2-diphenylethyl)oxirane

Cat. No. B8563074
Key on ui cas rn: 54766-52-8
M. Wt: 224.30 g/mol
InChI Key: RJFZHRLJWYCZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001328

Procedure details

A solution of 96.2 g. of 4,4-diphenyl-1-butene dissolved in 400 ml. of chloroform was added dropwise over one hour to a cold (0° C) suspension of 110.0 g. of m-chloroperbenzoic acid in 700 ml. of chloroform. The reaction mixture was warmed to about 25° C. and stirred for four hours. The reaction mixture was then washed with aqueous 2N sodium hydroxide solution, with water, and dried. Evaporation of the solvent under reduced pressure provided 158.3 g. of a yellow oil as the crude product. The oil was distilled to afford 1,2-epoxy-4,4-diphenyl-butane. B.P. 124°-126° C at 0.03 torr.
Name
4,4-diphenyl-1-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:8][CH:9]=[CH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C=CC=C(C(OO)=[O:25])C=1>C(Cl)(Cl)Cl>[O:25]1[CH:9]([CH2:8][CH:7]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:10]1

Inputs

Step One
Name
4,4-diphenyl-1-butene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC=C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with aqueous 2N sodium hydroxide solution, with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
provided 158.3 g
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1CC1CC(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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